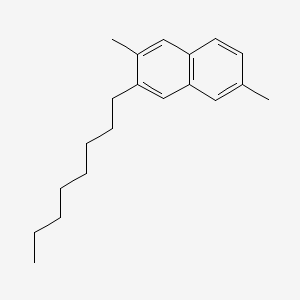
N-(2-nitrobenzyl)-N-(trifluoromethyl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-nitrobenzyl)-N-(trifluoromethyl)propan-2-amine is an organic compound that features both nitrobenzyl and trifluoromethyl groups. These functional groups are known for their significant impact on the chemical and physical properties of the compound, making it potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-nitrobenzyl)-N-(trifluoromethyl)propan-2-amine typically involves the following steps:
Nitration of Benzylamine: Benzylamine is nitrated to introduce the nitro group at the ortho position.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide under specific conditions.
Formation of Propan-2-amine: The final step involves the formation of the propan-2-amine structure through appropriate amination reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine group.
Reduction: The nitro group can be reduced to an amine group using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The benzyl group can undergo various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine, alkylating agents like methyl iodide.
Major Products
Reduction: Formation of N-(2-aminobenzyl)-N-(trifluoromethyl)propan-2-amine.
Substitution: Formation of various substituted benzyl derivatives depending on the reagents used.
Scientific Research Applications
N-(2-nitrobenzyl)-N-(trifluoromethyl)propan-2-amine may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in biochemical studies due to its functional groups.
Medicine: Possible applications in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Use in the production of materials with unique chemical properties.
Mechanism of Action
The mechanism of action would depend on the specific application of the compound. Generally, the nitro and trifluoromethyl groups can influence the compound’s reactivity and interaction with biological targets. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
N-(2-nitrobenzyl)-N-methylpropan-2-amine: Similar structure but with a methyl group instead of a trifluoromethyl group.
N-(2-nitrobenzyl)-N-(trifluoromethyl)ethan-2-amine: Similar structure but with an ethyl group instead of a propan-2-amine group.
Properties
Molecular Formula |
C11H13F3N2O2 |
|---|---|
Molecular Weight |
262.23 g/mol |
IUPAC Name |
N-[(2-nitrophenyl)methyl]-N-(trifluoromethyl)propan-2-amine |
InChI |
InChI=1S/C11H13F3N2O2/c1-8(2)15(11(12,13)14)7-9-5-3-4-6-10(9)16(17)18/h3-6,8H,7H2,1-2H3 |
InChI Key |
ZHDDRRVVKPTPFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


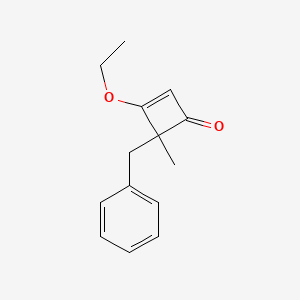
![2-(2-Aminoethyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13957575.png)
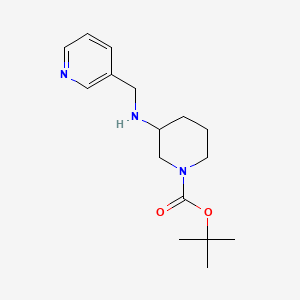
![6-Iodo-3,4-dihydro-2h-benzo[b][1,4]oxazine hydrochloride](/img/structure/B13957586.png)
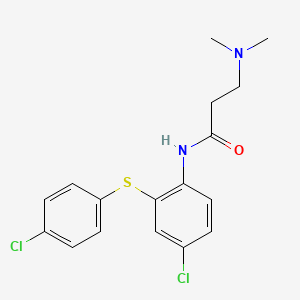
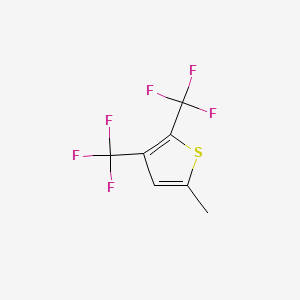
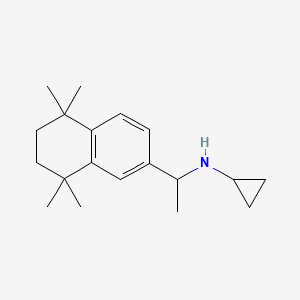
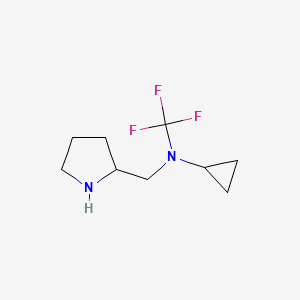
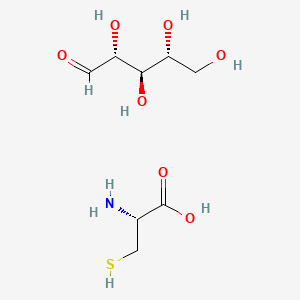
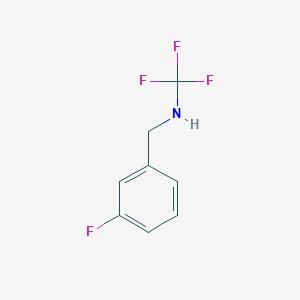
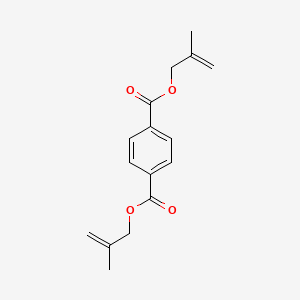
![Eicosanoic acid, 2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]ethyl ester](/img/structure/B13957636.png)
